((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-3-oxopyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C8H12N2O4S/c11-5-1-2-9-6(5)7(12)10-4(3-15)8(13)14/h4,6,9,15H,1-3H2,(H,10,12)(H,13,14)/t4-,6-/m0/s1 |
InChI Key |
PVNAIPPDNKDJLU-NJGYIYPDSA-N |
Isomeric SMILES |
C1CN[C@@H](C1=O)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CNC(C1=O)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Enantioselective Synthesis of the (S)-Oxopyrrolidine-2-carbonyl Moiety
The chiral integrity of the (S)-oxopyrrolidine-2-carbonyl unit is paramount for the biological activity of the final compound. Its synthesis is primarily achieved through two distinct strategies: leveraging the inherent chirality of natural precursors or constructing the heterocyclic ring system from achiral materials using asymmetric catalysis.
(S)-Pyroglutamic acid, also known as (S)-5-oxopyrrolidine-2-carboxylic acid, is a readily available and cost-effective chiral building block derived from L-glutamic acid. researchgate.netusp.orgsemanticscholar.org Its intrinsic (S)-stereochemistry and pre-formed lactam ring make it an ideal starting material for the synthesis of the target moiety. This "chiral pool" approach simplifies the synthetic route by eliminating the need for creating the stereocenter.
The primary step in this strategy involves the activation of the carboxylic acid group of (S)-pyroglutamic acid to facilitate amide bond formation. The two carbonyl groups of pyroglutamic acid—the lactam and the carboxylic acid—exhibit differential reactivity, allowing for selective transformations. researchgate.net Various synthetic protocols have been developed for this purpose, often employing standard peptide coupling reagents. This precursor is a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules and complex natural products. researchgate.netsemanticscholar.orgamanote.com
Table 1: Selected Synthetic Transformations Starting from (S)-Pyroglutamic Acid
| Precursor | Target Moiety | Key Transformation | Reference |
| (S)-Pyroglutamic acid | (S)-5-Oxopyrrolidine-2-carbonyl | Carboxylic acid activation | researchgate.net |
| (S)-Pyroglutamic acid | Chiral Pyrrolidine Derivatives | Cyclization/Derivatization | amanote.com |
| (S)-Pyroglutamic acid | 4-Substituted Proline Scaffolds | Multi-step transformation | mdpi.com |
| N-chloroacetyl aroylalanines | 3-Aroyl pyroglutamic acid derivatives | Base-catalyzed cyclization | semanticscholar.orgmdpi.com |
This table illustrates the versatility of (S)-pyroglutamic acid and related structures as precursors in chiral synthesis.
De novo synthesis involves the construction of the pyrrolidine ring from acyclic, achiral, or prochiral precursors through asymmetric reactions. These methods offer greater flexibility in introducing substituents onto the pyrrolidine ring but are generally more complex than chiral pool strategies.
Key asymmetric methods for pyrrolidine synthesis include:
Catalytic Asymmetric Cyclization: This involves reactions like intramolecular N-allylation, where a chiral catalyst guides the formation of the heterocyclic ring with high enantioselectivity. nih.gov
Tandem Reactions: Multi-step sequences performed in a single pot, such as the aza-Michael addition followed by crystallization-induced diastereomer transformation, can produce highly substituted, enantiomerically enriched pyroglutamic acid derivatives. semanticscholar.orgmdpi.com
Hetero-Diels-Alder Reactions: This strategy can be employed to construct dihydropyran rings which can be subsequently transformed into carbohydrate derivatives and other complex structures, demonstrating a powerful method for building chiral heterocyclic systems from achiral starting materials. scispace.com
These de novo approaches are essential when non-natural isomers or specifically substituted pyrrolidine rings are required, providing a powerful alternative to precursor-based methods. nih.gov
Regioselective Amide Bond Formation with L-Cysteine
The formation of the amide (peptide) bond between the (S)-oxopyrrolidine-2-carbonyl moiety and the amino group of L-cysteine is a critical step. The reaction must be regioselective, targeting the α-amino group of cysteine while avoiding side reactions involving its thiol side chain.
The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing racemization at the chiral centers. The process involves activating the carboxylic acid of the pyroglutamate (B8496135) moiety, making it susceptible to nucleophilic attack by the cysteine's amino group.
Common classes of coupling reagents used in this context include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. To suppress racemization and improve efficiency, they are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt). peptide.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal racemization. peptide.com
Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective, especially for sterically hindered couplings. peptide.com
Other Reagents: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for its ability to cause very little epimerization during coupling, making it suitable for sensitive amino acids. peptide.com
Table 2: Comparison of Common Peptide Coupling Reagents
| Reagent Class | Examples | Key Features | Reference |
| Carbodiimides | DCC, DIC, EDC | Cost-effective; requires additives (e.g., HOBt) to minimize racemization. | peptide.com |
| Uronium/Aminium | HBTU, TBTU, HATU | High efficiency, fast reaction times, low racemization. | peptide.com |
| Phosphonium | PyBOP, PyAOP | Highly effective, suitable for difficult couplings. | peptide.com |
| Immonium | DEPBT | Very low epimerization rates. | peptide.com |
This table summarizes key characteristics of reagent classes used for amide bond formation.
Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net This approach utilizes enzymes, such as ligases, to catalyze the formation of the amide bond under mild, aqueous conditions. nih.gov
Amide bond synthetase (ABS) enzymes, for instance, can catalyze amide formation with high stereoselectivity and regioselectivity, potentially eliminating the need for extensive protecting group strategies. nih.gov Biocatalytic cascades can be designed to produce N-acyl amino acids directly from simple precursors, offering an efficient and environmentally friendly route. nih.gov While the specific application to ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is an area of ongoing research, the principles of chemoenzymatic synthesis hold significant promise for its production.
Design and Application of Orthogonal Protecting Group Schemes
The synthesis of this compound is complicated by the presence of multiple reactive functional groups: the α-amino and carboxyl groups of L-cysteine, and its highly nucleophilic thiol (-SH) side chain. To achieve the desired connectivity, a strategy of orthogonal protecting groups is essential. nih.govbiosynth.com Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others. biosynth.com
A typical protecting group strategy would involve:
N-terminal Protection of L-cysteine: The α-amino group is temporarily protected, commonly with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group. peptide.com
C-terminal Protection of L-cysteine: The carboxyl group is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) to prevent its participation in the coupling reaction.
Table 3: Common Thiol Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes | Reference |
| Trityl | Trt | Mildly acidic (e.g., TFA) | Labile to standard cleavage in Fmoc-based synthesis. | peptide.comsigmaaldrich.com |
| Acetamidomethyl | Acm | Mercury(II) acetate or iodine | Stable to TFA; allows for selective deprotection. | peptide.comsigmaaldrich.com |
| tert-Butyl | tBu | Strong acid (e.g., TFMSA) or Hg(OAc)₂ | Stable to TFA; useful for selective disulfide formation post-synthesis. | peptide.comsigmaaldrich.com |
| 4-Methoxybenzyl | Meb | Strong acid (HF) | Typically used in Boc-based synthesis. | peptide.com |
This table outlines common protecting groups for the cysteine thiol and their respective cleavage conditions, highlighting their role in an orthogonal synthetic strategy.
The successful synthesis relies on a carefully orchestrated sequence of protection, coupling, and deprotection steps. For example, in an Fmoc-based strategy, the N-Fmoc-L-cysteine(Trt)-OtBu could be coupled with (S)-pyroglutamic acid. Subsequent deprotection steps would first remove the Fmoc group, followed by the acid-labile tBu and Trt groups to yield the final product. This systematic approach prevents side reactions and ensures the formation of the desired compound with high purity. nih.govbiosynth.com
Stereochemical Control and Purity Assessment in Synthetic Protocols
Maintaining the desired stereochemistry is paramount in the synthesis of this compound, as the biological activity of peptides is highly dependent on their three-dimensional structure. The starting materials for this synthesis are L-pyroglutamic acid and L-cysteine, both of which are chiral.
Stereochemical Control:
The primary challenge to stereochemical integrity during synthesis is racemization, which can occur during the activation of the carboxylic acid group of pyroglutamic acid for the coupling reaction. To minimize this, several strategies are employed:
Coupling Reagents: The choice of coupling reagent is critical. Reagents known to suppress racemization, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma), are commonly used. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) also offer high efficiency with low racemization levels.
Reaction Conditions: Low reaction temperatures are maintained throughout the coupling process to reduce the rate of racemization. The choice of solvent can also influence the stereochemical outcome, with non-polar aprotic solvents generally being preferred.
Protection of Cysteine: The thiol group of cysteine is highly reactive and must be protected to prevent side reactions. The choice of protecting group can indirectly influence racemization. Furthermore, the carboxyl group of cysteine is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling step to prevent its participation in the reaction.
Purity Assessment:
Assessing the stereochemical purity of the final compound is a critical step to ensure that the desired L,L-diastereomer is the major product.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. chiraltech.comresearchgate.net By using a chiral stationary phase (CSP), it is possible to resolve the L,L-diastereomer from any L,D, D,L, or D,D-diastereomers that may have formed. chiraltech.comresearchgate.net The choice of the specific chiral column and mobile phase is crucial for achieving good separation.
HPLC-Mass Spectrometry (HPLC-MS/MS): Coupling HPLC with tandem mass spectrometry provides a highly sensitive and specific method for both separation and identification of the diastereomers. nih.gov This technique is particularly useful for analyzing complex mixtures and for confirming the identity of each stereoisomer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can sometimes be used to distinguish between diastereomers, as the different spatial arrangements of the atoms can lead to subtle differences in the chemical shifts of the protons and carbons.
| Analytical Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Excellent separation of stereoisomers, quantitative. chiraltech.comresearchgate.net | Requires specialized and often expensive columns, method development can be time-consuming. |
| HPLC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation analysis. | High sensitivity and specificity, provides structural information. nih.gov | Does not inherently separate enantiomers without a chiral column. |
| NMR Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts in a magnetic field. | Non-destructive, provides detailed structural information. | Lower sensitivity compared to HPLC, may not resolve all diastereomers. |
Functionalization Strategies for the Cysteine Thiol Group within the Compound
The thiol group of the cysteine residue in this compound is a key site for functionalization, allowing for the attachment of various molecules such as drugs, imaging agents, or polymers. nih.gov This functionalization typically occurs after the synthesis of the dipeptide backbone and requires the selective deprotection of the thiol group.
Thiol Protecting Groups:
A variety of protecting groups can be used for the cysteine thiol, chosen based on their stability to the conditions of peptide coupling and their selective removal under mild conditions. bachem.com
Trityl (Trt): This is a commonly used acid-labile protecting group. It is stable under the basic conditions often used for Fmoc deprotection in solid-phase peptide synthesis but can be removed with mild acid, such as trifluoroacetic acid (TFA). bachem.com
Acetamidomethyl (Acm): The Acm group is stable to both acidic and basic conditions used in peptide synthesis. Its removal is typically achieved using mercury(II) acetate or iodine. peptide.com
tert-Butyl (tBu): This group is stable to a wide range of conditions and is generally removed with strong acids like TFA, often in the presence of scavengers. sci-hub.se
4-Methoxybenzyl (Mob): This protecting group is more acid-labile than the benzyl group and can be removed with TFA. sci-hub.se
Deprotection and Functionalization:
The strategy for functionalization depends on the chosen protecting group.
Synthesis with a Protected Cysteine: The dipeptide is first synthesized using L-pyroglutamic acid and an L-cysteine derivative where the thiol group is protected (e.g., S-trityl-L-cysteine).
Selective Deprotection: After purification of the protected dipeptide, the thiol protecting group is selectively removed. For example, the trityl group can be cleaved using a solution of TFA in dichloromethane with triisopropylsilane (TIS) as a scavenger. sci-hub.se
Thiol Functionalization: The now-free thiol group can be reacted with a variety of electrophilic reagents to introduce the desired functionality. Common reactions include:
Alkylation: Reaction with alkyl halides to form thioethers.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Disulfide Bond Formation: Oxidation to form a disulfide bond with another thiol-containing molecule.
| Protecting Group | Structure | Cleavage Reagent | Typical Conditions |
|---|---|---|---|
| Trityl (Trt) | -C(C₆H₅)₃ | Trifluoroacetic acid (TFA) | TFA/TIS/H₂O sci-hub.se |
| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Iodine or Mercury(II) acetate | I₂ in methanol or Hg(OAc)₂ in aqueous acetic acid peptide.com |
| tert-Butyl (tBu) | -C(CH₃)₃ | Trifluoroacetic acid (TFA) | TFA/TIS sci-hub.se |
| 4-Methoxybenzyl (Mob) | -CH₂-C₆H₄-OCH₃ | Trifluoroacetic acid (TFA) | TFA/TIS sci-hub.se |
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques provide detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the protons of the pyroglutamyl and cysteine moieties. The protons on the pyrrolidine ring of the pyroglutamyl group typically appear as complex multiplets in the upfield region. The α-proton of the pyroglutamyl ring is expected around 4.2 ppm. The α-proton of the cysteine residue is also anticipated in this region, with its chemical shift influenced by the formation of the amide bond. The β-protons of the cysteine side chain, adjacent to the thiol group, would present as a multiplet, and the thiol proton itself would appear as a broad singlet, the position of which is sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 spectrum complements the proton data. Key resonances include the carbonyl carbons of the lactam (pyroglutamyl ring) and the carboxylic acid, which are expected to be the most downfield signals. The α-carbons of both residues and the carbons of the pyrrolidine ring would resonate at characteristic intermediate chemical shifts.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign these proton and carbon signals by establishing through-bond connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities, which is crucial for determining the molecule's preferred conformation in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position (Pyroglutamyl Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| α-CH | 4.1 - 4.3 | 58 - 62 |
| β-CH₂ | 2.0 - 2.5 | 28 - 32 |
| γ-CH₂ | 2.3 - 2.6 | 25 - 29 |
| C=O (lactam) | - | 175 - 180 |
| Atom Position (Cysteine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| α-CH | 4.5 - 4.8 | 52 - 56 |
| β-CH₂ | 2.8 - 3.2 | 25 - 29 |
| SH | 1.5 - 2.0 | - |
| C=O (acid) | - | 170 - 174 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the accurate mass of the molecular ion, allowing for the unambiguous confirmation of its molecular formula (C₈H₁₂N₂O₄S).
Tandem mass spectrometry (MS/MS) is used to probe the molecular structure by inducing fragmentation of the parent ion. The fragmentation pattern provides valuable information about the sequence and connectivity of the molecule. For pyroglutamyl-containing peptides, a characteristic fragmentation pathway involves the generation of an immonium ion of the pyroglutamyl residue at a mass-to-charge ratio (m/z) of 84.1 researchgate.net. Other significant fragmentation would occur at the amide bond linking the two residues, as well as cleavage of the cysteine side chain, including the loss of the thiol group.
Predicted Fragmentation Pattern:
Parent Ion [M+H]⁺: Expected m/z corresponding to the protonated molecule.
Pyroglutamyl Immonium Ion: A diagnostic peak at m/z 84.1.
Loss of H₂O: Fragmentation from the carboxylic acid group.
Cleavage of Amide Bond: Resulting in ions corresponding to the individual pyroglutamyl and cysteine fragments.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of the molecule based on the vibrations of its chemical bonds.
FTIR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
O-H Stretch: A broad band around 3300-2500 cm⁻¹ from the carboxylic acid hydroxyl group.
N-H Stretch: A band around 3300 cm⁻¹ corresponding to the amide N-H.
C=O Stretches: Strong, distinct bands for the lactam carbonyl (around 1680 cm⁻¹), the amide carbonyl (Amide I band, around 1650 cm⁻¹), and the carboxylic acid carbonyl (around 1710 cm⁻¹).
N-H Bend: The Amide II band, appearing around 1550 cm⁻¹.
S-H Stretch: A weak band in the region of 2550-2600 cm⁻¹.
Studies on L-pyroglutamic acid have detailed the changes in its IR spectrum with temperature and interaction with other materials, providing a basis for interpreting the pyroglutamyl portion of the target molecule's spectrum nasa.gov. The spectra of amino acids, including cysteine, are also well-characterized, allowing for a comprehensive assignment of the observed vibrational modes wayne.eduresearchgate.net.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state mdpi.comnih.gov. A successful single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and torsion angles of this compound.
Furthermore, this technique reveals how the molecules pack together in the crystal lattice, providing insight into non-covalent intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: Between the carboxylic acid groups (forming dimers), between the amide N-H and a carbonyl oxygen of a neighboring molecule, and involving the thiol group as either a donor or acceptor.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as proteins containing both pyroglutamyl residues and cysteine, provides a framework for understanding its potential solid-state conformation nih.gov.
Solution-State Conformational Dynamics Studies
In solution, this compound is not a static entity but exists as an ensemble of interconverting conformations. The primary source of flexibility is the rotation around the single bonds, particularly the amide bond connecting the pyroglutamyl and cysteine units and the bonds within the cysteine side chain.
NMR spectroscopy is a key tool for studying these dynamics. Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. NOE data can be used to calculate average inter-proton distances, which can then be used to build computational models of the conformational ensemble in solution. Molecular dynamics (MD) simulations, informed by experimental data, can provide a detailed picture of the conformational landscape and the timescales of conformational exchange nih.govresearchgate.net. Studies on pyroglutamylated peptides indicate that this modification can significantly influence the conformational ensemble and interactions with the solvent nih.govresearchgate.net.
Stereochemical Purity Determination and Chiral Analysis
Given that both the pyroglutamic acid and cysteine components are chiral, the stereochemical purity of this compound is a critical quality attribute. The molecule has two stereocenters, leading to the possibility of four stereoisomers (LL, DD, LD, DL).
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers and diastereomers.
Chiral Stationary Phases: Several types of CSPs could be effective, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns), cyclodextrins, or cinchona alkaloids chiraltech.commdpi.comchromatographytoday.com. These phases create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation.
Mobile Phase: The choice of mobile phase, often a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer and additives, is crucial for achieving optimal resolution ankara.edu.tr.
The development of a successful chiral HPLC method would allow for the quantification of the desired (S, L) isomer and the detection and quantification of any stereoisomeric impurities.
Biochemical Interactions and Mechanistic Studies
Investigation of Enzymatic Recognition and Substrate Mimicry
The structure of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine, featuring a pyroglutamate (B8496135) residue linked to a cysteine, suggests a potential for interaction with enzymes that recognize peptide or amino acid substrates. The presence of the thiol group from the cysteine residue is a key determinant of its biochemical reactivity.
Cysteine proteases, also known as thiol proteases, are a class of enzymes that utilize a nucleophilic cysteine thiol in their catalytic mechanism to hydrolyze peptide bonds. wikipedia.org These enzymes are crucial in numerous physiological and pathological processes, making them significant targets for therapeutic modulation. patsnap.comnih.gov Their activity is tightly regulated by endogenous inhibitors and reaction conditions. wikipedia.orgfrontiersin.org
The interaction of this compound with cysteine proteases has been a subject of scientific inquiry. Compounds that interact with these enzymes can act as inhibitors or modulators through various mechanisms. patsnap.com Inhibition can be reversible or irreversible and may occur through competitive, non-competitive, or mixed mechanisms. patsnap.com Irreversible inhibitors often form covalent bonds with the catalytic cysteine residue in the active site, leading to permanent inactivation. patsnap.com Reversible inhibitors, conversely, form non-covalent interactions. patsnap.com
While the precise mechanism for this compound is not extensively detailed in the available literature, its cysteine moiety provides a reactive thiol group that could potentially interact with the active site of cysteine proteases. This interaction could mimic a substrate, leading to competitive inhibition, or the thiol group could participate in disulfide exchange reactions, thereby modulating enzyme activity.
Kinetic studies are essential to quantify the potency and describe the nature of enzyme inhibitors or activators. Such studies determine key parameters like the inhibition constant (Ki) or the activation constant (Ka), which provide insights into the affinity of the compound for the enzyme.
Currently, specific kinetic data detailing the interaction of this compound with various cysteine proteases are not widely available in published research. Further investigation is required to establish a comprehensive kinetic profile and to determine the specific types of inhibition or activation across the diverse family of cysteine proteases.
The thiol group of the cysteine residue in this compound is a focal point for its biochemical activity. nih.gov Thiols are highly reactive nucleophiles that participate in a wide array of biological reactions, including thiol-disulfide exchange, S-alkylation, and redox reactions. nih.govnih.gov These reactions are fundamental to cellular processes such as antioxidant defense, signal transduction, and detoxification. nih.gov
This compound can potentially participate in thiol-disulfide exchange reactions with other thiol-containing molecules like glutathione (B108866) or protein cysteine residues. nih.gov This could influence the cellular redox state and the function of proteins whose activity is regulated by the redox state of their cysteine residues.
Interaction with Cysteine Proteases and Related Enzymes
Modulation of Cellular Stress Response Pathways
Cells possess intricate signaling networks to respond to various stressors, including oxidative stress. Key among these is the activation of antioxidant pathways that protect the cell from damage induced by reactive oxygen species (ROS).
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to electrophiles or oxidants, specific cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 activates the transcription of genes containing the Antioxidant Response Element (ARE).
Recent studies have investigated the capacity of various oxopyrrolidine derivatives to activate the Nrf2 signaling pathway. nih.govresearchgate.net For instance, a novel 2-oxopyrrolidine derivative, LN-53, was shown to induce Nrf2 nuclear translocation and suppress ROS production in human epidermal keratinocytes. nih.govresearchgate.net This suggests that compounds with a 2-oxopyrrolidine structure may have the potential to modulate this protective pathway. While direct evidence specifically for this compound is still emerging, its structural components suggest a plausible role in influencing cellular redox balance, which is intrinsically linked to Nrf2 activation.
Influence on Amino Acid Stress Signaling
Direct research specifying the influence of this compound on amino acid stress signaling pathways is limited. However, the roles of L-cysteine in these processes are fundamental and well-established. Cysteine is a critical sensor and mediator of cellular redox status and plays a central role in the response to oxidative stress. nih.govnih.gov
The thiol group of cysteine is highly reactive and serves as a precursor for the synthesis of glutathione (GSH), a primary cellular antioxidant. mdpi.com Under conditions of stress, such as nutrient deprivation or exposure to reactive oxygen species (ROS), the demand for cysteine and GSH increases significantly. nih.govukrbiochemjournal.org Cysteine residues within proteins can also act as direct redox switches; their oxidation can lead to post-translational modifications that alter protein function, localization, and interactions, thereby transducing stress signals. nih.govnih.gov
The pyroglutamic acid component of the molecule is a cyclized derivative of glutamic acid. This structure is notably resistant to degradation by most aminopeptidases, which often require a free N-terminus. nih.gov The linkage of pyroglutamic acid to L-cysteine could therefore potentially create a more stable molecule, protecting the cysteine from rapid degradation and acting as a slow-release donor of cysteine for intracellular processes like GSH synthesis. This could modulate the cellular response to amino acid stress by providing a sustained supply of this rate-limiting precursor.
Table 1: Key Pathways and Molecules in Cysteine-Mediated Stress Signaling
| Pathway/Molecule | Role in Stress Signaling | Relevant Cysteine Function |
| Glutathione (GSH) Synthesis | Primary antioxidant defense, detoxification of xenobiotics. mdpi.com | Cysteine is the rate-limiting precursor for GSH synthesis. mdpi.com |
| Thioredoxin (Trx) System | Reduces oxidized protein thiols, regulating enzyme activity and transcription factor function. | Cysteine residues in the active site of thioredoxin are essential for its reductive capacity. |
| Peroxiredoxins (Prdx) | Catalyze the reduction of peroxides, acting as key redox sensors and signal transducers. vub.be | A highly reactive "peroxidatic" cysteine is the primary site of oxidation by peroxides. vub.be |
| ATF4 | Transcription factor that upregulates genes for amino acid synthesis and transport under stress. nih.gov | Cysteine depletion is a form of amino acid stress that can activate the ATF4 pathway. nih.gov |
| Keap1-Nrf2 Pathway | Master regulator of the antioxidant response. | Redox-sensitive cysteine residues in Keap1 are modified under oxidative stress, leading to the activation of Nrf2. |
Exploration as a Probe for Protein Interactions and Metabolic Flux
There is no documented evidence of this compound being used as a probe for studying protein interactions or metabolic flux. The development of chemical probes often requires the incorporation of specific reporter tags (e.g., fluorophores, biotin) or reactive groups that can covalently bind to targets.
Probes designed to study cysteine-related processes typically leverage the unique nucleophilicity of the cysteine thiol group. nih.gov Activity-based probes (ABPs), for example, often feature an electrophilic "warhead" that covalently reacts with the active-site cysteine of a specific enzyme class, allowing for the profiling of enzyme activity in complex biological samples. nih.gov Other probes are designed to react specifically with oxidized forms of cysteine, such as sulfenic acid, to investigate redox signaling events. researchgate.net
Theoretically, this compound could serve as a backbone for the development of such probes. By chemically modifying the molecule to include a reporter tag and a reactive moiety, it could potentially be used to investigate:
Dipeptidases: Enzymes that cleave the peptide bond between pyroglutamic acid and cysteine.
Amino Acid Transporters: The uptake and flux of the dipeptide into cells could be tracked if appropriately labeled.
Thiol-Disulfide Exchange: A tagged version could potentially participate in disulfide exchange reactions with protein cysteine residues, allowing for the labeling of accessible thiols. nih.gov
Table 2: Comparison of Cysteine-Targeting Chemical Probes
| Probe Type | Mechanism of Action | Typical Application |
| Activity-Based Probes (ABPs) | Covalent modification of active-site cysteines in specific enzyme families. nih.gov | Profiling enzyme activity (e.g., cysteine proteases, deubiquitinases). nih.gov |
| Alkylation Reagents (e.g., Iodoacetamide-based) | S-alkylation of reduced cysteine thiols. | Quantifying free thiols, blocking cysteine reactivity. researchgate.net |
| Sulfenic Acid Probes | Specific reaction with the -SOH modification of cysteine. researchgate.net | Detecting and imaging protein S-sulfenylation in redox signaling. researchgate.net |
| Thiol-Reactive Fluorophores | Conjugation to cysteine thiols results in fluorescence emission. | Labeling and visualizing cysteine-containing proteins. |
Subcellular Localization and Intracellular Trafficking in Model Systems
The subcellular localization and intracellular trafficking pathways of this compound have not been experimentally determined. The distribution of a small molecule like this within a cell is governed by its ability to cross membranes and its interactions with intracellular components.
Localization is often predicted based on protein sequence motifs, a method not applicable to small molecules. nih.govyoutube.com Therefore, its trafficking would depend on membrane transporters. Cells possess a variety of amino acid and peptide transporters with differing specificities. It is plausible that this dipeptide could be a substrate for one or more of these systems, such as the peptide transporters PEPT1 or PEPT2, or perhaps a general amino acid transporter, although its N-terminal modification might influence recognition.
Once inside the cell, it would likely reside in the cytosol, the primary site of glutathione synthesis and many metabolic pathways. researchgate.net Its small size and hydrophilic nature would likely prevent passive diffusion across organellar membranes, such as the mitochondrial inner membrane or the endoplasmic reticulum membrane. Active transport into these compartments would be required. Without specific recognition by transporters on these organelles, its localization would likely remain cytosolic until it is metabolized.
Table 3: Major Cellular Compartments and Cysteine Metabolism
| Subcellular Compartment | Key Cysteine-Related Processes | Potential for Localization |
| Cytosol | Glutathione (GSH) synthesis, Thioredoxin system, Glycolysis. | High. Primary site of peptide and amino acid metabolism. |
| Mitochondria | Fe-S cluster biogenesis, Oxidative phosphorylation, Mitochondrial GSH pool. | Moderate. Requires specific transporters to cross the inner mitochondrial membrane. |
| Endoplasmic Reticulum (ER) | Oxidative protein folding (disulfide bond formation). | Low. Transport into the ER is typically restricted to specific substrates. |
| Nucleus | Regulation of transcription factors (e.g., p53), DNA repair. | High. Small molecules can often diffuse through nuclear pore complexes. |
Effects on Protein Folding and Degradation Pathways
There are no specific studies on the effect of this compound on protein folding or degradation. However, the L-cysteine component is intrinsically linked to these processes, primarily through the formation of disulfide bonds. nih.gov
In the oxidizing environment of the endoplasmic reticulum, disulfide bonds form between cysteine residues, a critical step for the proper folding and stabilization of many secretory and membrane proteins. mdpi.com The cellular machinery of protein disulfide isomerases (PDIs) catalyzes these reactions. In the cytosol, which is a more reducing environment, cysteine residues are typically kept in their reduced thiol state. Aberrant disulfide bond formation in cytosolic proteins can lead to misfolding and aggregation. nih.gov
This compound, possessing a free thiol group, could theoretically participate in thiol-disulfide exchange reactions. nih.gov It could act as a mild reducing or oxidizing agent, depending on the local redox environment and the presence of other thiols and disulfides. For instance, it could potentially:
Reduce non-native disulfide bonds in misfolded proteins, acting as a chemical chaperone to facilitate refolding.
Form mixed disulfides with protein cysteine residues, a type of post-translational modification that can alter protein stability and function, potentially flagging a protein for degradation. mdpi.com
The stability conferred by the pyroglutamate cap might allow this molecule to persist longer than free cysteine, potentially modulating the cellular redox environment and influencing the fate of proteins sensitive to thiol modifications.
Table 4: Cysteine Modifications and Their Impact on Protein Folding & Stability
| Modification | Description | Consequence for Protein Fate |
| Disulfide Bond | A covalent bond between two cysteine thiols (-S-S-). | Increases protein stability and is often essential for correct tertiary structure. nih.gov |
| S-Glutathionylation | Formation of a mixed disulfide between a protein cysteine and glutathione. nih.gov | Can protect cysteine from over-oxidation, alter protein activity, and may signal for degradation. |
| S-Nitrosylation | Covalent attachment of a nitric oxide group to a cysteine thiol. | A key modification in cell signaling that can modulate protein function and stability. |
| Sulfenylation (-SOH) | Oxidation of the thiol to a sulfenic acid. researchgate.net | A transient, reversible modification involved in redox signaling; can be a precursor to further oxidation. researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a small molecule, such as ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine, might interact with a protein target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose.
While this methodology is broadly applied to cysteine-containing peptides and other small molecules to identify potential therapeutic targets and understand binding mechanisms, no specific molecular docking studies featuring this compound have been reported in the available scientific literature. Such a study would require a defined protein target and would aim to predict the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.
Molecular Dynamics Simulations for Conformational Behavior and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. When bound to a protein target, MD simulations can offer insights into the stability of the protein-ligand complex, the dynamics of their interaction, and the role of solvent molecules.
This powerful tool is frequently used to study the behavior of peptides and proteins, including those containing cysteine residues, to understand their function and interaction mechanisms at an atomic level. However, there are no specific molecular dynamics simulation studies focused on this compound in the currently accessible research literature.
Quantum Mechanical Calculations for Electronic Properties and Reaction Transition States
Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules. These methods can provide highly accurate information about molecular geometries, electronic properties (such as charge distribution and molecular orbitals), and the energy barriers of chemical reactions. For this compound, QM calculations could be employed to investigate its intrinsic chemical properties, such as its reactivity, and to model the transition states of reactions it might undergo.
QM methods are often used to study the mechanisms of enzymatic reactions, including those involving cysteine residues. Despite the broad applicability of these techniques, no specific quantum mechanical studies on this compound have been found.
De Novo Design Algorithms for Novel Analogues of this compound
De novo design involves the creation of novel molecules with desired properties from scratch, using computational algorithms. In the context of drug discovery, these algorithms can be used to design new analogues of a lead compound, such as this compound, with potentially improved activity, selectivity, or pharmacokinetic properties. The process typically involves assembling molecular fragments or using generative models to create new chemical structures that are then evaluated for their predicted properties.
While de novo design is a cutting-edge area of computational chemistry, there is no evidence in the available literature of its application to generate novel analogues specifically based on the scaffold of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. Once a reliable model is built, it can be used to predict the activity of new, untested compounds.
For a QSAR study involving this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. The models generated could then help in understanding which structural features are important for activity and in designing more potent molecules. At present, no QSAR studies specifically focused on derivatives of this compound are available in the scientific literature.
Development of Chemical Probes and Advanced Analogues
Synthesis of Peptidomimetic Analogues Incorporating the Core Scaffold
The synthesis of peptidomimetic analogues aims to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine scaffold is an excellent starting point for such modifications. The pyroglutamic acid residue itself introduces a significant conformational constraint, rigidifying the backbone compared to a linear glutamyl residue. thieme-connect.de
Further modifications can be introduced to create diverse peptidomimetic libraries. Strategies often involve:
Backbone Modification: The amide bond linking the two residues can be replaced with non-hydrolyzable isosteres to increase resistance to protease degradation.
Side-Chain Modification: The cysteine thiol can be alkylated or otherwise modified to explore structure-activity relationships or to attach other functional groups.
Ring Modification: The oxopyrrolidine ring can be altered, for instance, by incorporating different substituents to modulate its conformational properties and binding interactions.
The synthesis of such analogues often employs solid-phase peptide synthesis (SPPS) for the linear precursor, followed by cyclization of an N-terminal glutamine or glutamic acid residue to form the pyroglutamyl moiety. researchgate.netacs.org This process can sometimes occur spontaneously under certain conditions, such as elevated temperatures. eurekalert.org Libraries of peptidomimetics containing rigidifying elements, such as 2-oxopiperazine units, have been successfully created to produce potent protein-binding agents, demonstrating the value of incorporating conformational constraints. nih.gov
Design and Application of Activity-Based Probes (ABPs) for Proteomic Profiling
Activity-based probes (ABPs) are powerful chemical tools used to identify and characterize the active state of enzymes within complex biological systems, a field known as activity-based protein profiling (ABPP). researchgate.net ABPs typically consist of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag for detection and enrichment.
The this compound scaffold can serve as the recognition element for enzymes that specifically bind this motif. To convert it into an ABP, a reactive warhead is typically appended. For targeting cysteine proteases, for example, an electrophilic warhead that forms a covalent bond with the active site cysteine of the target enzyme is used. nih.govnih.gov
Key aspects of designing ABPs from this scaffold include:
Warhead Selection: Common electrophilic warheads for cysteine nucleophiles include epoxides, acyloxymethyl ketones (AOMKs), and vinyl sulfones. nih.govnih.gov The choice of warhead influences the probe's reactivity and selectivity.
Reporter Tag: A reporter tag, such as a fluorophore (e.g., rhodamine, fluorescein) or an affinity handle (e.g., biotin, alkyne, or azide (B81097) for click chemistry), is attached to the probe, often via a linker. nih.govnih.gov This tag enables visualization and isolation of probe-labeled proteins.
Synthesis: The synthesis can be achieved through solid-phase methods, where the peptide scaffold is assembled, followed by the addition of the warhead and reporter tag. springernature.com
These probes allow for the direct profiling of enzyme activities in their native cellular environment, providing crucial insights into their biological functions and roles in disease. researchgate.net
Strategies for Bioconjugation and Bioconjugate Chemistry Utilizing the Cysteine Thiol
The side-chain thiol of the cysteine residue is a highly effective handle for bioconjugation due to its strong nucleophilicity and relatively low abundance in proteins compared to other nucleophilic residues like lysine. nih.govucl.ac.uk This allows for the site-specific attachment of various molecules, including drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) polymers. mdpi.com A wide array of chemical reactions has been developed to selectively target cysteine thiols. nih.gov
Common strategies for cysteine bioconjugation include:
Michael Addition: Thiolates readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, most notably maleimides. While effective, the resulting thioether linkage can sometimes undergo retro-Michael reactions, leading to instability. acs.org
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond, often initiated by light or a radical initiator, forming a stable thioether bond.
Alkylation: Reagents like iodoacetamides and alkyl halides react with the thiol via an SN2 mechanism to form a stable thioether bond. Iodoacetamide is considered a gold standard for cysteine modification but can sometimes lack specificity. researchgate.net
Disulfide Exchange: Thiols can react with activated disulfides (e.g., pyridyl disulfides) to form new, reversible disulfide bonds. This strategy is useful when a cleavable linkage is desired.
Vinylheteroarenes: Certain vinyl-substituted heterocyclic compounds have been developed as reagents for rapid and robust cysteine bioconjugation, forming stable covalent bonds. rsc.org
These methods enable the construction of well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the attachment site and stoichiometry is critical. nih.govrsc.org
| Reaction Type | Electrophilic Reagent | Resulting Linkage | Key Features |
|---|---|---|---|
| Michael Addition | Maleimide | Thiosuccinimide | Fast reaction kinetics; product stability can be a concern. acs.org |
| Alkylation | Iodoacetamide | Carboxyamidomethyl Thioether | Forms a very stable bond; widely used but can have cross-reactivity. researchgate.net |
| Disulfide Exchange | Pyridyl Disulfide | Disulfide | Reversible linkage, cleavable by reducing agents. ucl.ac.uk |
| Palladium-Mediated | Organometallic Palladium Reagent | Aromatic Thioether | Forms a highly stable conjugate. nih.gov |
| Vinylheteroarene Conjugation | Vinylpyridine | Thioether | Rapid and forms stable conjugates. nih.govrsc.org |
Development of Isosteric and Bioisosteric Replacements for Enhanced Biological Properties
Isosteric and bioisosteric replacements involve substituting atoms or groups of atoms within the this compound structure with other atoms or groups that have similar physical or chemical properties. The goal is to improve the molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile.
Examples of potential replacements include:
Cysteine Thiol Replacements:
Serine: Replacing the thiol (-SH) with a hydroxyl group (-OH) creates the corresponding seryl-dipeptide. This is an isosteric replacement that significantly alters nucleophilicity but maintains a similar size.
Selenocysteine (B57510): Replacing sulfur with selenium results in a selenocysteine analogue. Selenols are more acidic and more potent nucleophiles than thiols, which can alter reactivity and redox properties.
Homocysteine: Extending the side chain by one methylene (B1212753) group can probe the spatial requirements of a binding pocket.
Pyroglutamic Acid Replacements:
The lactam ring of pyroglutamic acid can be replaced with other cyclic structures to alter conformational rigidity and hydrogen bonding patterns. For example, bioisosteres of glutamic acid, such as derivatives of 1-hydroxyazole, have been synthesized to explore different receptor interactions. nih.gov
Amide Bond Isosteres:
The peptide bond can be replaced with mimics such as a reduced amide bond (-CH₂-NH-), a retro-inverso amide, or a triazole ring (formed via click chemistry) to confer resistance to enzymatic cleavage.
The systematic application of these replacements allows for a detailed exploration of the structure-activity relationship (SAR) and the optimization of the molecule for a specific biological application. For instance, various cysteine and cystine analogues have been evaluated to reduce oxidative stress and improve product quality in cell culture media. nih.gov
Synthesis of Isotopically Labeled Analogues for Tracing and Mechanistic Investigations
Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and the fate of molecules in biological systems. nih.govbohrium.com It involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N, ³⁴S).
The synthesis of these labeled analogues can be achieved by:
Using Labeled Precursors: The most straightforward approach is to start the synthesis with commercially available isotopically labeled L-cysteine or L-glutamic acid. For example, ³⁴S-labeled L-cysteine can be synthesized enzymatically and then coupled to pyroglutamic acid. nih.gov
Incorporation during Synthesis: Labeled atoms can be introduced at specific positions during the chemical synthesis of the pyroglutamic acid or cysteine moieties.
These labeled compounds are crucial for a variety of applications:
Mass Spectrometry (MS): Labeled analogues serve as ideal internal standards for quantitative MS-based proteomics, allowing for precise measurement of their unlabeled counterparts in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labels like ¹³C and ¹⁵N can be used to resolve complex NMR spectra and study the structure and dynamics of the molecule and its interactions with binding partners.
Mechanistic Studies: Labeled substrates help to elucidate enzymatic reaction mechanisms by tracking the transformation of specific atoms throughout the catalytic cycle. nih.gov
The ability to synthesize isotopically labeled versions of this compound and its derivatives is fundamental to a deeper understanding of their biochemical and pharmacological properties.
Emerging Research Directions and Translational Perspectives
Integration with High-Throughput Screening and Combinatorial Chemistry
There is currently no available data on the integration of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine in high-throughput screening (HTS) campaigns or its use as a scaffold in combinatorial chemistry. HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of compounds against biological targets. For a compound like this compound, this would involve assessing its activity in a multitude of assays to identify potential biological effects.
Combinatorial chemistry involves the synthesis of a large number of different but structurally related molecules. The this compound structure could theoretically serve as a starting point for the creation of a focused library of compounds, which could then be screened for biological activity.
Potential Applications in Chemical Biology Research Tools Development
The development of chemical biology research tools often involves the modification of a core chemical structure to create probes that can be used to study biological systems. There is no published research detailing the use of this compound for such purposes. Potential applications could include the development of affinity probes to identify binding partners or fluorescently labeled versions to visualize its localization within cells.
Challenges and Opportunities in the Academic Research Landscape
The primary challenge in the academic research landscape concerning this compound is the current lack of foundational research. This presents a significant opportunity for researchers to be the first to explore the fundamental properties and potential applications of this molecule. Initial studies would likely focus on its synthesis, purification, and basic characterization of its physicochemical and biological properties. Overcoming the initial hurdle of a complete lack of existing data will be the first major step for any academic group wishing to study this compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods. Infrared (IR) and Raman spectroscopy can identify functional groups like the oxopyrrolidine ring and cysteine backbone, distinguishing S–S or S–H bonds if present . High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures purity and structural confirmation. For stereochemical validation, circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) should be employed . Always cross-validate results with synthetic standards or literature data for similar cysteine derivatives .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer :
Protection of L-cysteine : Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during coupling .
Oxopyrrolidine activation : Convert oxopyrrolidine-2-carboxylic acid to an active ester (e.g., N-hydroxysuccinimide ester) for efficient amide bond formation with the protected cysteine.
Deprotection : Remove protecting groups under mild acidic conditions (e.g., trifluoroacetic acid for Boc) to preserve stereochemistry.
Purification : Use reverse-phase HPLC with a chiral column to isolate the (S)-enantiomer. Validate purity via NMR and optical rotation measurements .
Q. What are the critical storage conditions for this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation of the cysteine thiol group. For aqueous solutions, add antioxidants like EDTA or ascorbic acid and adjust pH to 4–6 to minimize disulfide formation . Regularly monitor stability via HPLC and compare degradation profiles with freshly prepared batches .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Experimental replication : Reproduce studies using identical synthesis protocols and analytical methods to rule out batch-to-batch variability .
- Controlled assays : Use standardized cell lines (e.g., HEK293 for receptor-binding studies) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Data normalization : Account for confounding factors like glutathione levels in cellular models, which may alter cysteine derivative efficacy . Publish raw datasets and statistical analyses to facilitate meta-reviews .
Q. What strategies optimize the solubility of this compound in aqueous buffers for in vivo studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without inducing cytotoxicity.
- pH adjustment : Test solubility across pH 4–8, prioritizing physiologically relevant ranges (pH 7.4).
- Prodrug design : Modify the oxopyrrolidine moiety with hydrophilic groups (e.g., PEGylation) to improve bioavailability. Validate solubility via dynamic light scattering (DLS) and pharmacokinetic profiling in animal models .
Q. How can computational modeling aid in predicting the metabolic pathways of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cysteine dioxygenase or glutathione transferases) .
- Metabolite prediction : Apply tools such as Meteor (Lhasa Limited) to identify potential metabolites, prioritizing sulfoxide or disulfide derivatives.
- Validation : Compare predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD or Dunnett’s test to control for multiple comparisons.
- Omics integration : Combine toxicity data with transcriptomic/proteomic profiles to identify pathways affected by cysteine derivative exposure .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
